molecular formula C15H14Cl2N2O B11507833 2,6-dichloro-N-(4-ethylphenyl)-4-methylpyridine-3-carboxamide

2,6-dichloro-N-(4-ethylphenyl)-4-methylpyridine-3-carboxamide

Cat. No.: B11507833
M. Wt: 309.2 g/mol
InChI Key: KDAWIIGSEMRTOV-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(4-ethylphenyl)-4-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C15H14Cl2N2O. This compound is characterized by the presence of two chlorine atoms, an ethylphenyl group, and a methylpyridine carboxamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(4-ethylphenyl)-4-methylpyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyridine and 4-ethylphenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(4-ethylphenyl)-4-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products.

Scientific Research Applications

2,6-Dichloro-N-(4-ethylphenyl)-4-methylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(4-ethylphenyl)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(4-ethylphenyl)benzeneacetamide
  • 2,6-Dichloro-N-(4-ethylphenyl)-4-methyl-3-pyridinecarboxamide

Uniqueness

2,6-Dichloro-N-(4-ethylphenyl)-4-methylpyridine-3-carboxamide is unique due to its specific structural features, such as the presence of both chlorine atoms and the ethylphenyl group

Properties

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

2,6-dichloro-N-(4-ethylphenyl)-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H14Cl2N2O/c1-3-10-4-6-11(7-5-10)18-15(20)13-9(2)8-12(16)19-14(13)17/h4-8H,3H2,1-2H3,(H,18,20)

InChI Key

KDAWIIGSEMRTOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)Cl)Cl

Origin of Product

United States

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